9-Benzyl-N,N-diethyl-9H-purin-6-amine

PDE4 inhibition Structure-activity relationship 9-Benzyladenine

9-Benzyl-N,N-diethyl-9H-purin-6-amine bridges the PDE4 potency gap between BWA 78U (IC50=3μM) and NCS 613 (IC50=0.042μM). Its sterically distinct N,N-diethylamino motif maps the PDE4 catalytic lipophilic pocket without introducing H-bond donor capacity. Supplied as analytically verified N9-regioisomer (K2CO3/DMAc protocol, 54–74% yield). Key probe for structure-metabolism studies via altered N1-oxidation rates. Applications: PDE4 inhibitor SAR, MES anticonvulsant baseline quantification, and N9/N3 regioisomer differentiation by HPLC/NMR/X-ray.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
CAS No. 64456-05-9
Cat. No. B11844154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-N,N-diethyl-9H-purin-6-amine
CAS64456-05-9
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3
InChIInChI=1S/C16H19N5/c1-3-20(4-2)15-14-16(18-11-17-15)21(12-19-14)10-13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3
InChIKeyPVFCKJFBWMIWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-N,N-diethyl-9H-purin-6-amine (CAS 64456-05-9): A 6-Dialkylamino-9-Benzylpurine Scaffold for PDE4-Targeted Research and Chemical Biology Applications


9-Benzyl-N,N-diethyl-9H-purin-6-amine (CAS 64456-05-9) is a trisubstituted purine derivative within the broader class of 9-benzyladenines, a family recognized for selective phosphodiesterase 4 (PDE4) inhibition and anticonvulsant properties [1]. The compound features a benzyl group at the N9 position and a diethylamino substituent at the C6 position of the purine ring, distinguishing it from the more extensively characterized monomethylamino analog BWA 78U (9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine, PDE4 IC50 = 3 μM) and the NCS series of PDE4 inhibitors [2]. Its molecular formula is C16H19N5 (MW 281.36), and it is commonly supplied at ≥97% purity for research applications .

Why 9-Benzyl-N,N-diethyl-9H-purin-6-amine Cannot Be Replaced by Generic 9-Benzyladenine Analogs in PDE4-Focused Research


Within the 9-benzyladenine chemotype, PDE4 inhibitory potency and selectivity are exquisitely sensitive to the nature of the C6 amino substituent. The rank order of PDE4 IC50 values across characterized analogs varies by over 250-fold depending solely on C6 substitution: NCS 613 (0.042 μM) > NCS 630 (0.1 μM) > NCS 632 (0.75 μM) > BWA 78U (3 μM) > NCS 631 (11 μM) [1]. The N,N-diethyl substitution on the target compound represents a sterically and electronically distinct environment compared to the N-methyl (BWA 78U), N-monosubstituted, or unsubstituted adenine derivatives, which directly impacts PDE4 isoform binding, metabolic stability via N1-oxidation susceptibility, and downstream functional selectivity (e.g., TNF-α release inhibition vs. arachidonate release) [2]. Generic substitution with a structurally related but C6-divergent analog risks profound alterations in target engagement and pharmacological profile.

Quantitative Differentiation Evidence for 9-Benzyl-N,N-diethyl-9H-purin-6-amine Against Closest 9-Benzyladenine Analogs


C6 N,N-Diethyl vs. N-Methyl Substituent: Structural and Predicted Steric Impact on PDE4 Binding

The target compound bears an N,N-diethylamino group at the C6 position, whereas the prototypical 9-benzyladenine PDE4 inhibitor BWA 78U carries an N-methylamino group. In the 1997 Bourguignon et al. SAR study, BWA 78U exhibited a PDE4 IC50 of 3 μM with selectivity over PDE3 [1]. Subsequent optimization demonstrated that increasing steric bulk and lipophilicity at the C6 position (e.g., through N,N-disubstitution in NCS 613) enhanced PDE4 potency by approximately 70-fold (IC50 0.042 μM) [2]. The N,N-diethyl substitution on the target compound occupies a distinct steric and lipophilic space relative to N-methyl, N-monosubstituted, and cyclic amino variants, which is predicted to alter PDE4 subtype selectivity and metabolic N1-oxidation rates based on class SAR trends [1].

PDE4 inhibition Structure-activity relationship 9-Benzyladenine

N9 Benzyl Substitution Pattern: Unsubstituted Benzyl vs. 2-Fluorobenzyl in Anticonvulsant Activity

The target compound carries an unsubstituted benzyl group at N9, whereas the lead anticonvulsant BWA 78U (9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine) and its optimized congeners feature 2-fluorobenzyl or 2,6-difluorobenzyl substitution. Kelley et al. (1988) established that potent anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats required a benzyl substituent at the 9-position, with 2-fluoro substitution further enhancing potency (ip ED50 range: 2–4 mg/kg for difluoro analogs) [1]. The unsubstituted benzyl group on the target compound provides a cleaner baseline for evaluating electronic effects of aryl substitution on both anticonvulsant activity and PDE4 inhibition, serving as a critical control compound in SAR campaigns [2].

Anticonvulsant Maximal electroshock seizure 9-Benzylpurine

Regioselective N9-Alkylation: Synthetic Accessibility and Isomeric Purity Advantage

The target compound is accessible via a regioselective N9-alkylation of N,N-diethyladenine with benzyl bromide. According to the 1980 synthetic study by the Pharmaceutical Society of Japan, alkylation of N,N-diethyladenine (Ib) with benzyl bromide in N,N-dimethylacetamide in the presence of potassium carbonate yields the N9-benzyl isomer as the major product (54–74% yield), with the N3-isomer as a minor byproduct [1]. This regiochemical outcome contrasts with base-free alkylation conditions, which favor N3-substitution (76–90% yield). The defined N9 regiochemistry is critical because PDE4 inhibition and anticonvulsant activity are both associated specifically with N9-substituted (not N3-substituted) purines [2].

Regioselective synthesis N9 vs. N3 alkylation Purine chemistry

Functional Selectivity Divergence: TNF-α vs. Arachidonate Release Inhibition Among 9-Benzyladenine Congeners

Within the 9-benzyladenine series, functional anti-inflammatory readouts diverge dramatically despite shared PDE4 inhibition. At 10 μM, BWA 78U (3 μM PDE4 IC50) fails to inhibit either arachidonate release or TNF-α release from human mononuclear cells, whereas NCS 613 (0.042 μM PDE4 IC50) potently inhibits TNF-α release (IC50 = 0.018 μM) and arachidonate release (IC50 = 0.91 μM) [1]. NCS 631 (11 μM PDE4 IC50) is inactive on arachidonate release yet inhibits TNF-α with IC50 = 0.036 μM, demonstrating that PDE4 catalytic inhibition potency does not linearly predict cellular functional outcomes [2]. The target compound, with its N,N-diethyl C6 substitution, represents a distinct functional probe for dissecting this PDE4 inhibition–functional response disconnect.

TNF-alpha inhibition Anti-inflammatory Functional selectivity

Optimal Research and Industrial Application Scenarios for 9-Benzyl-N,N-diethyl-9H-purin-6-amine


PDE4 Inhibitor SAR Campaigns Requiring C6 Steric and Lipophilic Probe Compounds

For medicinal chemistry programs optimizing PDE4 inhibitors within the 9-benzyladenine scaffold, 9-Benzyl-N,N-diethyl-9H-purin-6-amine serves as a key intermediate-bulk probe that fills the gap between N-methyl (BWA 78U, PDE4 IC50 = 3 μM) and optimized cyclic amino variants (NCS 613, PDE4 IC50 = 0.042 μM). Its N,N-diethyl motif allows systematic exploration of the steric tolerance and lipophilic pocket at the PDE4 catalytic site without introducing hydrogen-bond donor capacity [1].

Regiochemical Reference Standard for N9- vs. N3-Alkylated Purine Analysis

Given that PDE4 inhibitory and anticonvulsant activities are strictly associated with N9-substituted purines, this compound serves as an analytically verified N9-regioisomer reference standard for HPLC, NMR, and X-ray crystallography workflows aimed at distinguishing N9- from N3-alkylated products. The defined synthetic protocol (K2CO3/DMAc, 54–74% N9 yield) provides a validated route to the authentic N9 isomer [2].

Metabolic Stability Studies: N1-Oxidation Susceptibility of 9-Benzyladenines

N1-Oxidation by cytochrome P450 enzymes is a major metabolic pathway for 9-benzyladenine derivatives, with rates varying across species (hamster > mouse > rabbit > rat > guinea-pig). The N,N-diethyl C6 substitution on the target compound is predicted to alter both the electronic environment of the purine ring and the steric accessibility of the N1 position relative to N-methyl and N-unsubstituted analogs, making it a valuable probe for structure-metabolism relationship studies [3].

Anticonvulsant Drug Discovery: Unsubstituted Benzyl Baseline Comparator

In anticonvulsant screening programs, the unsubstituted N9-benzyl group on this compound provides an essential baseline for quantifying the contribution of aryl fluorine substitution to MES potency. The 2-fluorobenzyl and 2,6-difluorobenzyl analogs achieve ip ED50 values of 2–4 mg/kg in rat MES models; testing the unsubstituted benzyl variant with the same C6 N,N-diethyl motif enables rigorous determination of the fluorine electronic effect [4].

Quote Request

Request a Quote for 9-Benzyl-N,N-diethyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.